molecular formula C8H9ClO B108356 2-(2-Chlorophenyl)ethanol CAS No. 19819-95-5

2-(2-Chlorophenyl)ethanol

Cat. No.: B108356
CAS No.: 19819-95-5
M. Wt: 156.61 g/mol
InChI Key: IWNHTCBFRSCBQK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)ethanol is an organic compound with the molecular formula C8H9ClO It is a chlorinated derivative of phenylethanol, characterized by the presence of a chlorine atom on the phenyl ring

Scientific Research Applications

2-(2-Chlorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Safety and Hazards

2-(2-Chlorophenyl)ethanol may cause skin irritation and serious eye irritation . It should not be released into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2-chlorophenyl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method includes the Grignard reaction, where 2-chlorobenzyl chloride reacts with ethylene oxide in the presence of a magnesium catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-(2-chlorophenyl)acetaldehyde. This process involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-(2-chlorophenyl)acetaldehyde or further to 2-(2-chlorophenyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-(2-chlorophenyl)ethane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 2-(2-Chlorophenyl)acetaldehyde, 2-(2-Chlorophenyl)acetic acid.

    Reduction: 2-(2-Chlorophenyl)ethane.

    Substitution: Various substituted phenylethanol derivatives.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)ethanol: Similar structure but with the chlorine atom on the para position of the phenyl ring.

    2-(2-Bromophenyl)ethanol: Bromine atom instead of chlorine, leading to different reactivity and properties.

    2-Phenylethanol: Lacks the chlorine atom, resulting in different chemical behavior and applications.

Uniqueness: 2-(2-Chlorophenyl)ethanol is unique due to the presence of the chlorine atom on the ortho position of the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other phenylethanol derivatives and contributes to its specific properties and uses.

Properties

IUPAC Name

2-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNHTCBFRSCBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173540
Record name o-Chlorophenethylic alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19819-95-5
Record name 2-Chlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19819-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Chlorophenethylic alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Chlorophenethylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-chlorophenethylic alcohol
Source European Chemicals Agency (ECHA)
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Record name 2-(2-Chlorophenyl)ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 2-(2-Chlorophenyl)ethanol?

A1: this compound serves as a versatile starting material for synthesizing various heterocyclic compounds. Two notable reactions are:

  • Synthesis of (±)-1-Aryl-5-chloroisochromans: Under microwave irradiation and acidic conditions, this compound undergoes an oxa-Pictet-Spengler reaction with aromatic aldehydes. This efficient, solvent-free method yields a series of novel (±)-1-Aryl-5-chloroisochromans [].
  • Synthesis of 2,3-Dihydrobenzofuran: Copper(I) catalysts enable the intramolecular cyclization of this compound to produce 2,3-Dihydrobenzofuran [, ].

Q2: How does the presence of microwave irradiation impact the synthesis of (±)-1-Aryl-5-chloroisochromans from this compound?

A: Microwave irradiation plays a crucial role in facilitating the synthesis of (±)-1-Aryl-5-chloroisochromans from this compound by enabling a rapid and efficient solvent-free reaction []. This approach offers advantages over traditional heating methods, including reduced reaction times and potentially higher yields.

Q3: What is the role of copper catalysts in reactions involving this compound?

A: Copper(I) catalysts specifically enable the intramolecular cyclization of this compound, leading to the formation of 2,3-Dihydrobenzofuran [, ]. This suggests that copper catalysts play a crucial role in activating the C-Cl bond within the molecule, facilitating the cyclization process.

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